molecular formula C9H7ClF3NO B14805343 2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine

2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine

Cat. No.: B14805343
M. Wt: 237.60 g/mol
InChI Key: AMXSWCZXUMELTN-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chlorine atom, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-3-hydroxy-4-(trifluoromethyl)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropoxy group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-cyclopropoxy-4-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxy-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7ClF3NO/c10-8-7(15-5-1-2-5)6(3-4-14-8)9(11,12)13/h3-5H,1-2H2

InChI Key

AMXSWCZXUMELTN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2Cl)C(F)(F)F

Origin of Product

United States

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